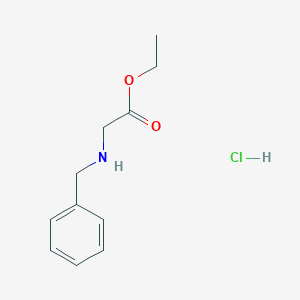

Ethyl 2-(benzylamino)acetate Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(benzylamino)acetate Hydrochloride is a derivative of glycine . It has a CAS Number of 6344-42-9 and a molecular weight of 229.71 .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl (benzylamino)acetate hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H .Physical And Chemical Properties Analysis

Ethyl 2-(benzylamino)acetate Hydrochloride is a solid substance with a white to off-white color . It should be stored at -20°C for up to 3 years or at 4°C for up to 2 years . It has a solubility of 50 mg/mL in DMSO .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Ethyl 2-(benzylamino)acetate Hydrochloride: is commonly used in the synthesis of peptides . It acts as an intermediate in the formation of peptide bonds, which are the links between amino acids in a peptide chain. This compound’s role in peptide synthesis is crucial for creating specific sequences that can mimic natural peptides or design novel ones for therapeutic purposes.

Ergogenic Supplements

As a derivative of glycine, this compound has been explored for its potential use in ergogenic supplements . These supplements aim to enhance physical performance, and the role of amino acid derivatives in influencing hormone secretion and fuel supply during exercise is a subject of ongoing research.

Organic Synthesis

In the field of organic chemistry, N-Benzylglycine ethyl ester hydrochloride serves as a valuable building block for the synthesis of various organic compounds . Its reactivity and stability under different conditions make it a versatile reagent for constructing complex molecular structures.

Pharmaceutical Research

This compound is also an important intermediate in pharmaceutical research . It can be used to develop new drugs or optimize existing medications. Its role in drug design and synthesis is significant due to its ability to introduce benzylamino groups into drug molecules, potentially altering their pharmacological properties.

Agrochemical Development

The agricultural industry benefits from the use of Ethyl 2-(benzylamino)acetate Hydrochloride in the development of agrochemicals . These chemicals, which include pesticides and fertilizers, often require complex organic molecules, and this compound provides a foundation for their synthesis.

Dyestuff Field

Lastly, the dyestuff industry utilizes this compound as an intermediate in the production of various dyes . The benzylamino group can interact with other chemicals to form stable, vibrant colors that are used in textiles and other materials.

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 2-(benzylamino)acetate Hydrochloride, also known as N-Benzylglycine ethyl ester hydrochloride, is primarily a derivative of the amino acid Glycine . Glycine is an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina .

Mode of Action

As a glycine derivative, it may influence the secretion of anabolic hormones . Anabolic hormones are responsible for the synthesis of complex molecules in the body, promoting growth and building up body tissues .

Biochemical Pathways

The compound is involved in the biochemical pathways influenced by glycine and its derivatives. These pathways include the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . The compound may also prevent exercise-induced muscle damage .

Result of Action

The compound’s action results in the secretion of anabolic hormones, which can lead to increased muscle mass and improved physical performance . It may also enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage .

Eigenschaften

IUPAC Name |

ethyl 2-(benzylamino)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCCGXGBRHRRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369214 |

Source

|

| Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(benzylamino)acetate Hydrochloride | |

CAS RN |

6344-42-9 |

Source

|

| Record name | 6344-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)

![3-Aminothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B112805.png)